N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
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Overview
Description
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine is a complex organic compound characterized by its unique structural features, including dichlorophenyl, methoxy, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and phenylthiol.
Formation of Intermediates: The 2,4-dichlorophenol is reacted with methanol in the presence of a base to form 2,4-dichlorophenyl methoxy. Concurrently, phenylthiol is reacted with a suitable halogenated propan-2-imine to form phenylsulfanyl intermediates.
Coupling Reaction: The intermediates are then coupled under specific conditions, often involving a catalyst such as palladium, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or phenylsulfanyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-amine
- N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-ol
Uniqueness
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and phenylsulfanyl groups contribute to its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NOS2/c23-18-12-11-17(22(24)13-18)14-26-25-19(15-27-20-7-3-1-4-8-20)16-28-21-9-5-2-6-10-21/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYVFZACNTPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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